Butylpropylsulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylpropylsulfamoyl chloride is an organic compound with the molecular formula C7H16ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylpropylsulfamoyl chloride can be synthesized through the reaction of butylamine and propylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
C4H9NH2 + C3H7NH2 + ClSO3H→C7H16ClNO2S + H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Butylpropylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in aqueous solutions, especially under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide derivatives.
Hydrolysis: Sulfonic acid and hydrochloric acid.
Reduction: Sulfonamide.
Scientific Research Applications
Butylpropylsulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of butylpropylsulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide bonds. In biological systems, these reactions can modify proteins and enzymes, affecting their function and activity. The molecular targets include amino groups in proteins and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in reactivity but has a simpler structure with only one carbon atom.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive compared to butylpropylsulfamoyl chloride.
Tosyl chloride: Another sulfonyl chloride derivative with a toluene group, commonly used in organic synthesis.
Uniqueness
This compound is unique due to its aliphatic structure, which provides different reactivity and solubility properties compared to aromatic sulfonyl chlorides. Its specific combination of butyl and propyl groups offers distinct steric and electronic effects, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C7H16ClNO2S |
---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
N-butyl-N-propylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-5-7-9(6-4-2)12(8,10)11/h3-7H2,1-2H3 |
InChI Key |
PBTZEPUKQRYDEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.